5-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylic acid
Description
Role of 5-Aryl-1H-Pyrazole-4-Carboxylic Acid Scaffolds in Targeted Drug Design
The 5-aryl-1H-pyrazole-4-carboxylic acid framework serves as a privileged structure in rational drug design due to its dual functionality: the pyrazole ring provides a planar aromatic system for π-π stacking interactions, while the carboxylic acid group enables hydrogen bonding and salt bridge formation with target proteins. This scaffold’s adaptability is evident in its incorporation into antiviral, anticancer, and anti-inflammatory agents. For instance, 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid derivatives exhibit potent HIV inhibition (EC~50~ = 3.7 µM) by interfering with viral integrase activity.
Structural Advantages
Properties
IUPAC Name |
5-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)10-6-4-9(5-7-10)12-11(13(17)18)8-15-16-12/h4-8H,1-3H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIQKQBQSHSTTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-tert-butylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate acid catalyst to yield the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(4-tert-Butylphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
5-(4-tert-Butylphenyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-4-carboxylic acid derivatives exhibit diverse physicochemical and biological properties depending on substituent patterns. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparisons
Key Comparative Insights
Substituent Effects on Lipophilicity The tert-butyl group in the target compound increases lipophilicity (logP ~3.5), favoring membrane permeability, whereas trifluoromethyl (logP ~2.1) and chlorophenyl groups (logP ~3.8) balance hydrophobicity with electronic effects . Methyl or ethyl esters (e.g., Ethyl 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate) reduce acidity, enhancing bioavailability in prodrug formulations .
Electronic and Steric Influences
- Electron-withdrawing groups (e.g., Cl, CF₃) lower the carboxylic acid’s pKa (e.g., pKa ~2.8 for trifluoromethyl derivatives), enhancing ionization in physiological conditions .
- Steric bulk from tert-butyl or biphenyl groups (e.g., 5-Biphenyl-4-yl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester) may hinder enzymatic degradation, improving metabolic stability .
Crystallographic and Stability Data
- Crystal structures of dichlorophenyl derivatives reveal intramolecular hydrogen bonding (O-H⋯O) and π-π interactions, stabilizing the solid-state conformation .
- The tert-butyl group’s rotational freedom in the target compound may reduce crystallinity compared to rigid chlorophenyl analogs .
Biological Activity Trends
- Chlorinated derivatives (e.g., 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid) show enhanced antimicrobial activity due to halogen-mediated target interactions .
- Fluorinated analogs (e.g., 1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) are prioritized in CNS drug design for blood-brain barrier penetration .
Biological Activity
5-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound features a pyrazole ring with a tert-butyl group attached to a phenyl ring and a carboxylic acid functional group at the 4-position. Its molecular formula is with a molecular weight of approximately 235.27 g/mol. The presence of the tert-butyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been studied for its ability to modulate inflammatory pathways by interacting with specific enzymes involved in inflammation. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins, mediators of inflammation .
In vitro studies have shown that this compound can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential for treating inflammatory diseases .
2. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In a comparative study, it exhibited inhibition comparable to standard antibiotics, indicating its potential use as an antimicrobial agent .
3. Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties. It has been evaluated for its activity against different cancer cell lines, showing promising results in inhibiting cell proliferation .
The mechanism of action involves the compound's interaction with specific molecular targets, primarily through hydrogen bonding and hydrophobic interactions facilitated by its functional groups. The carboxylic acid moiety allows for effective binding to enzyme active sites, influencing their catalytic functions and thus modulating various biochemical pathways.
Table 1: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 5-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or diketones, followed by hydrolysis. For example, analogous pyrazole-4-carboxylic acids are synthesized via:
Cyclocondensation : React ethyl acetoacetate derivatives with phenylhydrazine analogs in DMF-DMA to form pyrazole esters .
Hydrolysis : Use NaOH or KOH in aqueous ethanol to convert esters to carboxylic acids .
Optimization Tips :
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer :
- IR Spectroscopy : Identify carboxylic acid O–H (2500–3300 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches. Pyrazole ring vibrations appear at 1500–1600 cm⁻¹ .
- ¹H/¹³C NMR : Key signals include:
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOH or tert-butyl groups) .
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?
Methodological Answer :
- Crystallization : Use slow evaporation in ethanol/water mixtures to grow high-quality crystals.
- Data Collection : Collect reflections at 100 K using Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Apply SHELXL for structure solution. Typical parameters:
- Space group: P2₁/c (monoclinic).
- R-factor: <0.05 for high precision .
- Key Metrics : Analyze bond lengths (C–C: ~1.48 Å, N–N: ~1.35 Å) and dihedral angles to confirm planarity .
Advanced Research Questions
Q. How can DFT calculations predict electronic properties and reactive sites of this compound?
Methodological Answer :
Q. What strategies resolve discrepancies between experimental and computational spectral data?
Methodological Answer :
Q. How do structural modifications (e.g., tert-butyl substitution) impact biological activity?
Methodological Answer :
- In Vitro Assays :
- Anti-inflammatory : Test COX-2 inhibition via ELISA (IC₅₀ values for analogs range 10–50 μM) .
- Analgesic : Use acetic acid-induced writhing models in mice (dose: 20–100 mg/kg) .
- SAR Analysis : Compare logP (tert-butyl increases hydrophobicity) and steric effects on target binding .
Q. What chromatographic techniques separate synthesis byproducts effectively?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
